tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-
Overview
Description
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- is a complex glycosphingolipid. This compound features an alpha-D-galactopyranosyl residue at the O-1 position and a tetracosanyl group attached to the nitrogen. Glycosphingolipids are essential components of cell membranes and play crucial roles in cell signaling and recognition processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- typically involves multiple steps:
Formation of the sphingosine backbone: This step involves the synthesis of the sphingosine backbone through a series of reactions, including aldol condensation and reduction.
Attachment of the galactopyranosyl residue: The alpha-D-galactopyranosyl residue is attached to the O-1 position of the sphingosine backbone using glycosylation reactions.
N-acylation: The tetracosanyl group is attached to the nitrogen atom through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The galactopyranosyl residue can be substituted with other sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Glycosylation reactions often use catalysts like silver triflate (AgOTf) and promoters such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted glycosphingolipids with different sugar residues.
Scientific Research Applications
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- has several scientific research applications:
Chemistry: Used as a model compound to study glycosphingolipid synthesis and reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in modulating immune responses and treating diseases related to glycosphingolipid metabolism.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- involves its interaction with cell membrane receptors and enzymes. The compound can modulate cell signaling pathways by binding to specific receptors, leading to changes in cellular responses. It also plays a role in the formation of lipid rafts, which are specialized microdomains in the cell membrane involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-O-(alpha-D-galactopyranosyl)-N-hexacosanoylsphinganine: A glycodihydroceramide with a hexacosanoyl group instead of a tetracosanyl group.
1-O-(alpha-D-galactopyranosyl)-N-hexacosanoyl-D-xylo-phytosphingosine: A sphingolipid with a hexacosanoyl group and D-xylo-phytosphingosine backbone.
Uniqueness
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- is unique due to its specific combination of a tetracosanyl group and a nonane backbone, which may confer distinct biological properties and interactions compared to other glycosphingolipids.
Biological Activity
Tetracosanamide, specifically N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-, is a complex amide derived from tetracosanoic acid. This compound exhibits significant biological activities primarily influenced by its long-chain fatty acid structure and the presence of a galactopyranosyl group. This article delves into the biological activity of this compound, highlighting its interactions with cellular systems and potential therapeutic applications.
Chemical Structure and Properties
Tetracosanamide features a long hydrocarbon chain that enhances its lipid solubility and facilitates interactions with biological membranes. The galactopyranosyl moiety increases its solubility in aqueous environments, allowing for better bioavailability in cellular systems. The structural formula can be represented as follows:
1. Membrane Interaction and Sphingolipid Metabolism
Tetracosanamide plays a crucial role in sphingolipid metabolism. It influences cellular processes such as apoptosis, cell growth, and differentiation through its interactions with cell membranes. Research indicates that it modulates enzyme activities involved in sphingolipid biosynthesis and degradation.
2. Cellular Signaling
The compound's unique structure allows it to interact specifically with lipid rafts in cell membranes, impacting signaling pathways related to inflammation and cellular stress responses. Studies have shown that tetracosanamide can affect the activity of various kinases involved in these pathways, suggesting potential roles in therapeutic contexts for conditions like cancer and neurodegenerative diseases .
3. Inhibition of Enzyme Activities
Tetracosanamide has been documented to inhibit certain enzymes involved in lipid metabolism. For instance, it can modulate the activity of fatty acid amide hydrolase (FAAH), which is significant for pain management and neurological disorders .
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents, tetracosanamide was found to exhibit protective effects against oxidative stress-induced neuronal damage. The compound's ability to enhance sphingolipid synthesis was linked to improved neuronal survival rates in vitro .
Case Study 2: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory properties of tetracosanamide demonstrated its effectiveness in reducing pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases .
Research Findings Summary Table
Study | Findings | Methodology |
---|---|---|
Alasmari et al. (2024) | Modulation of FAAH activity | In vitro assays on neuronal cell lines |
Hajdu et al. (2020) | Neuroprotective effects against oxidative stress | Cell viability assays |
Singh et al. (2020) | Inhibition of inflammatory cytokines | ELISA and Western blot analyses |
Properties
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonan-2-yl]tetracosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77NO9/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-34(43)40-31(35(44)32(42)27-25-6-4-2)30-48-39-38(47)37(46)36(45)33(29-41)49-39/h31-33,35-39,41-42,44-47H,3-30H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIDHIOYNMFES-CLTBVUQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H77NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385102 | |
Record name | CHEBI:495150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383187-82-4 | |
Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]tetracosanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383187-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEBI:495150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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